molecular formula C7H4N4 B13909832 6-Aminopyridine-3,4-dicarbonitrile

6-Aminopyridine-3,4-dicarbonitrile

Cat. No.: B13909832
M. Wt: 144.13 g/mol
InChI Key: WADRKYYUEFKDCK-UHFFFAOYSA-N
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Description

6-Aminopyridine-3,4-dicarbonitrile is a heterocyclic organic compound with the molecular formula C7H4N4. This compound is part of the pyridine family, characterized by a six-membered ring containing one nitrogen atom. The presence of amino and nitrile groups in the pyridine ring makes this compound highly versatile and valuable in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Aminopyridine-3,4-dicarbonitrile typically involves the reaction of 2,3-dichloropyridine with sodium cyanide and ammonia. The reaction is carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the chlorine atoms are replaced by nitrile and amino groups.

Industrial Production Methods

Industrial production of this compound can be achieved through a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

6-Aminopyridine-3,4-dicarbonitrile undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitrile groups can be reduced to primary amines.

    Substitution: The amino and nitrile groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of this compound.

    Reduction: Primary amines derived from the reduction of nitrile groups.

    Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

6-Aminopyridine-3,4-dicarbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and antiviral activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Aminopyridine-3,4-dicarbonitrile involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, the nitrile groups can form hydrogen bonds with biological macromolecules, affecting their structure and function.

Comparison with Similar Compounds

Similar Compounds

  • 2-Aminopyridine-3,5-dicarbonitrile
  • 4-Aminopyridine-3,5-dicarbonitrile
  • 6-Aminonicotinonitrile

Uniqueness

6-Aminopyridine-3,4-dicarbonitrile is unique due to the specific positioning of the amino and nitrile groups on the pyridine ring. This unique arrangement imparts distinct chemical and biological properties, making it valuable for specific applications that other similar compounds may not be suitable for.

Properties

Molecular Formula

C7H4N4

Molecular Weight

144.13 g/mol

IUPAC Name

6-aminopyridine-3,4-dicarbonitrile

InChI

InChI=1S/C7H4N4/c8-2-5-1-7(10)11-4-6(5)3-9/h1,4H,(H2,10,11)

InChI Key

WADRKYYUEFKDCK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN=C1N)C#N)C#N

Origin of Product

United States

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